molecular formula C4H11N3O3S B14200132 2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid CAS No. 896113-11-4

2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid

Cat. No.: B14200132
CAS No.: 896113-11-4
M. Wt: 181.22 g/mol
InChI Key: LVNQYODLCPZFCL-UHFFFAOYSA-N
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Description

2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinylidene group, a methyl group, and an aminoethane sulfonic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, its hydrazinylidene group can participate in nucleophilic and electrophilic reactions, contributing to its diverse chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Aminoethyl)amino]ethane-1-sulfonic acid: Known for its buffering properties and use in biochemical applications.

    2-(Tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid: Commonly used as a buffering agent in biological and chemical research.

Uniqueness

2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.

Properties

CAS No.

896113-11-4

Molecular Formula

C4H11N3O3S

Molecular Weight

181.22 g/mol

IUPAC Name

2-[methanehydrazonoyl(methyl)amino]ethanesulfonic acid

InChI

InChI=1S/C4H11N3O3S/c1-7(4-6-5)2-3-11(8,9)10/h4H,2-3,5H2,1H3,(H,8,9,10)

InChI Key

LVNQYODLCPZFCL-UHFFFAOYSA-N

Canonical SMILES

CN(CCS(=O)(=O)O)C=NN

Origin of Product

United States

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